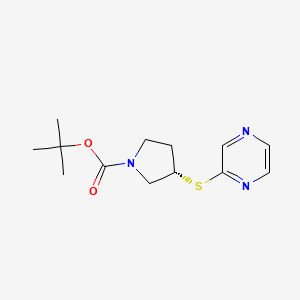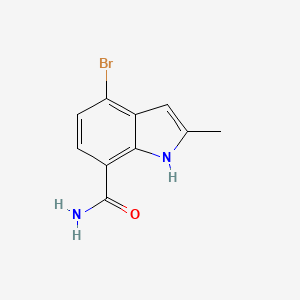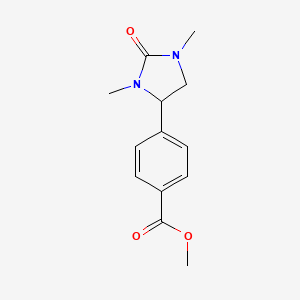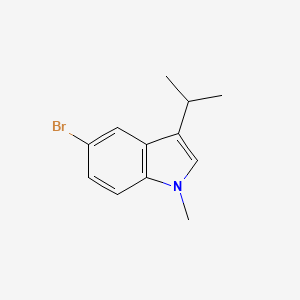
5-Bromo-1-methyl-3-propan-2-ylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-3-propan-2-ylindole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The bromine substitution at the 5th position and the presence of a methyl and propan-2-yl group make this compound unique and potentially useful in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-3-propan-2-ylindole typically involves the bromination of 1-methyl-3-propan-2-ylindole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to various derivatives with different biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido, cyano, or thiol-substituted indoles can be obtained.
Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones or other oxidized derivatives.
Reduction Products: Reduction can yield various reduced forms of the indole ring, such as indolines.
科学的研究の応用
5-Bromo-1-methyl-3-propan-2-ylindole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study the mechanisms of action of indole derivatives in biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives with potential therapeutic applications.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-1-methyl-3-propan-2-ylindole involves its interaction with various molecular targets in biological systems. The bromine atom and the indole ring play crucial roles in binding to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
5-Bromoindole: Lacks the methyl and propan-2-yl groups, making it less bulky and potentially less selective in biological interactions.
1-Methylindole: Lacks the bromine and propan-2-yl groups, which may affect its reactivity and biological activity.
3-Propan-2-ylindole: Lacks the bromine and methyl groups, which can influence its chemical properties and applications.
Uniqueness: 5-Bromo-1-methyl-3-propan-2-ylindole is unique due to the combination of bromine, methyl, and propan-2-yl groups, which can enhance its reactivity and selectivity in various chemical and biological processes. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H14BrN |
|---|---|
分子量 |
252.15 g/mol |
IUPAC名 |
5-bromo-1-methyl-3-propan-2-ylindole |
InChI |
InChI=1S/C12H14BrN/c1-8(2)11-7-14(3)12-5-4-9(13)6-10(11)12/h4-8H,1-3H3 |
InChIキー |
WNJIJKGJDLHOIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN(C2=C1C=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)
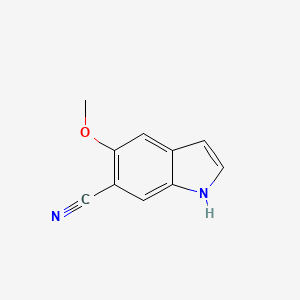

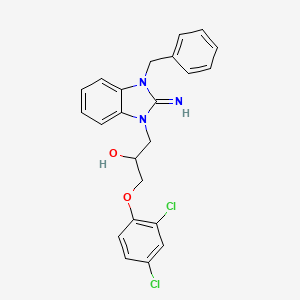
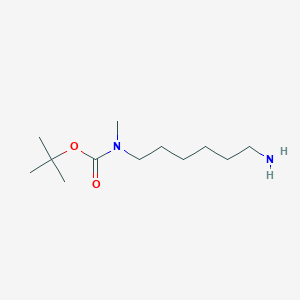
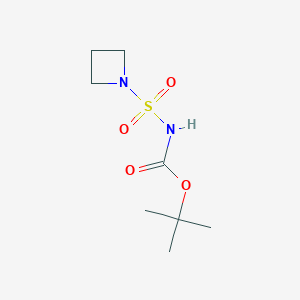
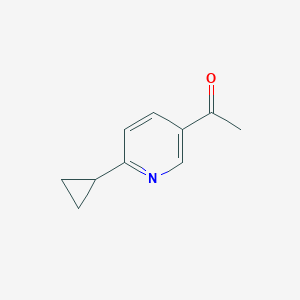

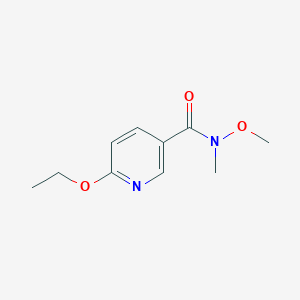
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
